CB2 Receptor Binding Affinity: 3,4-Dichloro Substitution Enhances Potency vs. 4-Ethoxy Analog
In a direct comparative study of benzimidazole-based CB2 ligands, the compound 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (11), which contains the core 3,4-dichlorobenzyl motif of 213133-77-8, exhibited superior binding affinity to the CB2 receptor (Ki = 0.37 μM) compared to a closely related agonist bearing a 4-ethoxybenzyl group (Compound 3, Ki = 0.42 μM) [1]. This 12% improvement in binding potency highlights the functional advantage conferred by the 3,4-dichloro substitution pattern.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.37 μM (as 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole) |
| Comparator Or Baseline | Compound 3 (1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole): Ki = 0.42 μM |
| Quantified Difference | 12% lower Ki (greater affinity) |
| Conditions | In vitro competitive radioligand binding assay against human CB2 receptor. |
Why This Matters
This data directly supports selecting the 3,4-dichlorobenzyl scaffold over alternative benzyl substitutions for research programs targeting the CB2 receptor, where even modest improvements in binding affinity can translate to significant functional selectivity.
- [1] Tonelli, M., et al. (2018). Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction. MedChemComm, 9(12), 2045-2054. View Source
